2,6-Dimethyl-4-Hydroxypyridine CAS number and properties
2,6-Dimethyl-4-Hydroxypyridine CAS number and properties
An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-hydroxypyridine is a heterocyclic organic compound that serves as a pivotal building block in various domains of chemical synthesis, from pharmaceuticals to industrial applications. Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxyl group, imparts a unique combination of reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the scientific principles that govern its behavior and utility. A defining characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms, a feature that critically influences its chemical and biological profile.
Chemical Identification and Nomenclature
Accurate identification is paramount in research and development. 2,6-Dimethyl-4-hydroxypyridine is known by several names and identifiers, reflecting its tautomeric nature. The predominant form is often the pyridone tautomer.
| Identifier | Value |
| Primary CAS Number | 13603-44-6[1][2][3][4][5] |
| Alternate CAS Number | 7516-31-6[6] |
| Molecular Formula | C₇H₉NO[4][6][][8] |
| Molecular Weight | 123.15 g/mol [][8][9] |
| IUPAC Name (Pyridinol Form) | 2,6-dimethylpyridin-4-ol[1][3] |
| IUPAC Name (Pyridone Form) | 2,6-dimethyl-1H-pyridin-4-one[1][] |
| Common Synonyms | 4-Hydroxy-2,6-dimethylpyridine, 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-lutidine[3][4] |
| InChI | InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)[6][] |
| InChI Key | PRAFLUMTYHBEHE-UHFFFAOYSA-N[1][6][][8] |
| Canonical SMILES | CC1=CC(=O)C=C(N1)C[6][] |
Physicochemical Properties
The physical and chemical properties of 2,6-Dimethyl-4-hydroxypyridine are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Appearance | White to off-white, yellow, or brown crystalline solid/powder. | [2][3][6][][10] |
| Melting Point | 228-233 °C | [2][3][5][6] |
| Boiling Point | 205.4 °C at 760 mmHg | [3] |
| Density | ~1.013 g/cm³ | [3][] |
| Solubility | Soluble in water and organic solvents. | [4][10] |
| Flash Point | 93.1 °C | [3] |
| Vapor Pressure | 0.251 mmHg at 25 °C | [3] |
The Chemistry of Tautomerism
A core concept essential to understanding 2,6-Dimethyl-4-hydroxypyridine is its prototropic tautomerism. It exists as an equilibrium mixture of the aromatic alcohol form (2,6-dimethylpyridin-4-ol) and the non-aromatic but conjugated keto form (2,6-dimethyl-1H-pyridin-4-one). For 4-hydroxypyridines, the pyridone form is significantly favored in both solid and solution states due to intermolecular hydrogen bonding and favorable amide-like resonance.[11][12] This equilibrium is not static and can be influenced by solvent polarity, with polar solvents further stabilizing the more polar pyridone tautomer.[13][14] This phenomenon is critical as each tautomer presents a different set of reactive sites and potential for intermolecular interactions, directly impacting its role in synthesis and biological systems.
Caption: Tautomeric equilibrium of 2,6-Dimethyl-4-Hydroxypyridine.
Spectroscopic Profile
The structural features and tautomeric equilibrium of 2,6-Dimethyl-4-hydroxypyridine can be elucidated through various spectroscopic techniques. The observed spectrum is often a composite reflection of the predominant tautomer under the analytical conditions.
| Technique | Key Spectral Features and Interpretation | Source(s) |
| ¹H NMR | In deuterated DMSO, a singlet for the two equivalent aromatic ring protons appears around δ 5.8-7.57 ppm. The six protons of the two methyl groups appear as a sharp singlet at approximately δ 2.3 ppm. | [1][6] |
| IR Spectroscopy | The spectrum shows characteristic bands for both tautomers. A broad O-H stretching vibration may appear around 3200–3400 cm⁻¹. More prominently, reflecting the pyridone form, a strong C=O carbonyl stretch is observed around 1650 cm⁻¹, and an N-H stretch can be seen near 3144 cm⁻¹. Aromatic C-C stretching vibrations are found around 1567 and 1418 cm⁻¹. | [1][6] |
| UV-Vis | The electronic absorption spectrum in DMSO shows a primary maximum (λmax) at approximately 267 nm. This corresponds to a π→π* electronic transition within the conjugated pyridone system. | [6] |
| Mass Spectrometry | The molecular ion peak is observed at an m/z corresponding to its molecular weight, confirming the C₇H₉NO formula. | [1] |
Synthesis Methodologies
The synthesis of 2,6-Dimethyl-4-hydroxypyridine has evolved to include both classical and modern, greener approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.
Key Synthetic Routes
-
From Dehydroacetic Acid: A prevalent method involves the reaction of dehydroacetic acid with aqueous or concentrated ammonia, often under heat or microwave irradiation.[1][9] This process leverages a ring transformation mechanism to yield the target pyridone.
-
Hantzsch Dihydropyridine Synthesis: This classical method can be adapted to produce the pyridine core, involving the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, followed by an oxidation step.[1][10]
-
Hydroxylation of 2,6-Dimethylpyridine: Direct hydroxylation of the corresponding lutidine derivative can be achieved using various oxidizing agents, though selectivity can be a challenge.[6]
-
Green Chemistry Approaches: Modern methods focus on environmental benignity. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to form the pyridone ring system with high yield.[1]
Example Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation
This protocol is based on a reported procedure and is intended for illustrative purposes.[9]
-
Preparation: Suspend dehydroacetic acid (1.5 g, 8.92 mmol) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.
-
Reaction: Subject the mixture to microwave irradiation at 120°C for 20 minutes. The reaction should be monitored for completion.
-
Work-up: Upon cooling, the reaction mixture is evaporated to dryness under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or chromatography to afford pure 2,6-dimethyl-4-hydroxypyridine.
Caption: Workflow for synthesis from dehydroacetic acid.
Applications in Research and Drug Development
The utility of 2,6-Dimethyl-4-hydroxypyridine stems from its role as a versatile synthetic intermediate. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[6]
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules. Notably, it has been used to synthesize disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of Beta-secretase 1 (BACE1), an important target in Alzheimer's disease research.[3][9] The structural rigidity and hydrogen bonding capabilities of the pyridone core are crucial for binding to enzyme active sites.
-
Biological Activity: The compound itself has been investigated for potential biological effects. Studies suggest it possesses antioxidant properties, with the ability to scavenge free radicals, and may exert neuroprotective effects, making it a subject of interest for neurodegenerative disease research.[4][6]
-
Industrial Chemistry: Beyond pharmaceuticals, it serves as a coupling agent in the oxidation method for dyeing hair, where it reacts with a primary intermediate to intensify and fix color.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 2,6-Dimethyl-4-hydroxypyridine is essential for laboratory safety.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also be harmful if swallowed or inhaled.[15]
-
Handling Precautions:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10][15]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][15]
-
Ingestion: Rinse mouth with water and seek medical advice.[15]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][15]
Conclusion
2,6-Dimethyl-4-hydroxypyridine is more than a simple chemical; it is a versatile tool for chemists and drug developers. Its defining tautomeric equilibrium governs its reactivity and interactions, while its robust synthesis routes make it an accessible building block for a range of applications. From its foundational role in creating potential therapeutics for neurodegenerative diseases to its use in industrial processes, a thorough understanding of its chemical principles, as outlined in this guide, is crucial for harnessing its full potential.
References
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The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs. Retrieved from [Link]
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ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
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Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from [Link]
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Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]
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